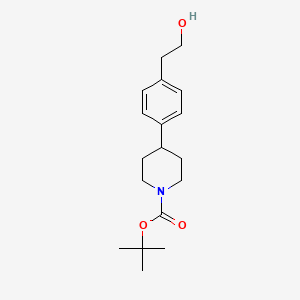

4-(4-(2-hydroxyéthyl)phényl)pipéridine-1-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse range of biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The compound is not directly mentioned in the provided papers, but similar compounds with tert-butyl piperidine-1-carboxylate structures have been synthesized and characterized, indicating the relevance of this class of compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from piperidin-4-ylmethanol or similar starting materials. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was achieved through acylation, sulfonation, and substitution reactions with a total yield of 20.2% . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction . These methods demonstrate the versatility and practicality of synthesizing tert-butyl piperidine-1-carboxylate derivatives, which could be applied to the synthesis of tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as NMR, LCMS, and FT-IR, as well as single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide insights into the molecular conformations, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their functional groups and the reactions they undergo. For example, the presence of ester, ether, and amide functionalities in these compounds suggests that they can participate in various chemical reactions, such as hydrolysis, nucleophilic substitutions, and condensation reactions . The specific reactivity of tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate would depend on its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's application in drug development and synthesis. For example, the solubility can affect the compound's bioavailability, while thermal stability is important for storage and handling . The biological activities, such as antibacterial, antifungal, and anthelmintic activities, have been evaluated for some derivatives, showing moderate activity . These evaluations are crucial for determining the potential therapeutic applications of these compounds.

Applications De Recherche Scientifique

Synthèse organique : Bloc de construction pour les molécules complexes

Les chimistes organiciens utilisent le 4-(4-(2-hydroxyéthyl)phényl)pipéridine-1-carboxylate de tert-butyle comme bloc de construction dans la synthèse de molécules complexes. Son noyau pipéridine peut être élaboré par diverses réactions, conduisant à des entités chimiques diverses. Que ce soit pour la construction de produits naturels, d'intermédiaires pharmaceutiques ou de matériaux fonctionnels, ce composé contribue à la boîte à outils synthétique.

En résumé, le This compound joue un rôle multiforme dans diverses disciplines, du développement de médicaments à la science des matériaux. Sa polyvalence et sa structure unique en font un sujet intéressant pour la recherche et l'innovation en cours . Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Mécanisme D'action

Target of Action

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The downstream effects include the removal of the target protein, which can have various effects depending on the function of the degraded protein .

Result of Action

The result of the action of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the role of the target protein in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to form a ternary complex with the target protein and E3 ligase . .

Propriétés

IUPAC Name |

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAMWGIHRRULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)